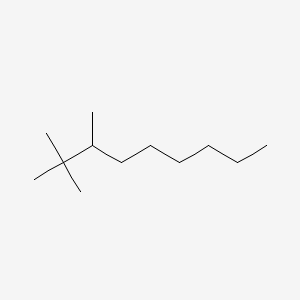
2,2,3,3-Tetramethoxy-4-phenyl-cyclobutane-1,1-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-Tetramethoxy-4-phenyl-cyclobutane-1,1-dicarbonitrile is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are cyclic hydrocarbons with a four-membered ring structure. This particular compound is characterized by the presence of methoxy groups and phenyl substituents, making it a unique and interesting molecule for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethoxy-4-phenyl-cyclobutane-1,1-dicarbonitrile typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,2,3,3-Tetramethoxy-4-phenyl-cyclobutane-1,1-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学研究应用
2,2,3,3-Tetramethoxy-4-phenyl-cyclobutane-1,1-dicarbonitrile has various applications in scientific research, including:
Chemistry: Used as a model compound to study cyclobutane chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 2,2,3,3-Tetramethoxy-4-phenyl-cyclobutane-1,1-dicarbonitrile involves its interaction with specific molecular targets. The methoxy and phenyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A cyclobutane derivative with different substituents.
Benzene, 1,2,3,4-tetramethoxy-5-(2-propenyl)-: A benzene derivative with methoxy groups.
Uniqueness
2,2,3,3-Tetramethoxy-4-phenyl-cyclobutane-1,1-dicarbonitrile is unique due to its specific combination of methoxy and phenyl groups, which confer distinct chemical and biological properties. Its cyclobutane ring structure also contributes to its uniqueness compared to other similar compounds.
属性
CAS 编号 |
56069-52-4 |
|---|---|
分子式 |
C16H18N2O4 |
分子量 |
302.32 g/mol |
IUPAC 名称 |
2,2,3,3-tetramethoxy-4-phenylcyclobutane-1,1-dicarbonitrile |
InChI |
InChI=1S/C16H18N2O4/c1-19-15(20-2)13(12-8-6-5-7-9-12)14(10-17,11-18)16(15,21-3)22-4/h5-9,13H,1-4H3 |
InChI 键 |
WDGAWWIRFSEZCV-UHFFFAOYSA-N |
规范 SMILES |
COC1(C(C(C1(OC)OC)(C#N)C#N)C2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


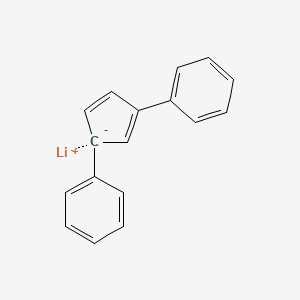
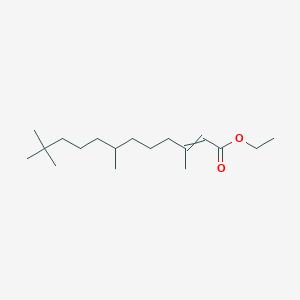
![2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole]](/img/structure/B14627533.png)
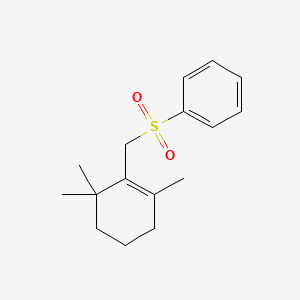
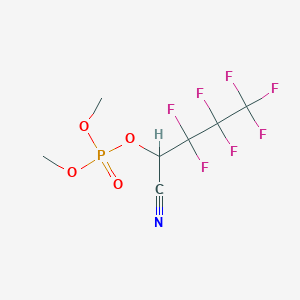
![2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14627543.png)


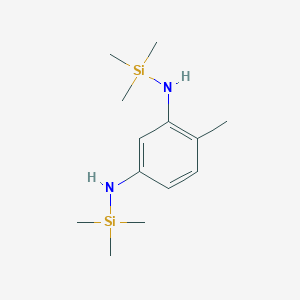

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid](/img/structure/B14627584.png)
![2,3-Dihydroxypropyl 5-hydroxy-2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B14627590.png)

